5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a brominated furan-2-carboxamide moiety at position 4. The bromine atom at the furan ring enhances electrophilic reactivity, while the thiophene and tetrahydroquinoline groups contribute to π-π stacking and hydrogen-bonding interactions, respectively.
Properties
IUPAC Name |
5-bromo-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-17-8-7-15(25-17)18(23)21-13-5-6-14-12(11-13)3-1-9-22(14)19(24)16-4-2-10-26-16/h2,4-8,10-11H,1,3,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJIFTPLNKXXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that typically involves the formation of the tetrahydroquinoline core followed by bromination and coupling with thiophene derivatives. The structural formula can be represented as follows:
This structure includes a furan ring and a thiophene carbonyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit considerable antitumor properties. For example, compounds containing similar structural motifs have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-bromo-N-[...] | A549 (Lung) | 12.5 | Induces apoptosis |
| 5-bromo-N-[...] | PC-3 (Prostate) | 9.86 | ROS accumulation, cell cycle arrest |
| 5-bromo-N-[...] | T47D (Breast) | 15.0 | Inhibition of migration |
The compound's activity against PC-3 cells was particularly noteworthy, exhibiting an IC50 value of 9.86 µM, indicating potent antiproliferative effects .
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress is pivotal in promoting cell death through mitochondrial pathways.
- Cell Cycle Arrest : Studies indicate that treatment with this compound causes cell cycle arrest in the G0/G1 phase, which is crucial for preventing the proliferation of cancer cells. This was evidenced by flow cytometry analysis showing a significant increase in G0/G1 phase distribution after treatment .
- Inhibition of Migration : In addition to its cytotoxic effects, the compound also inhibits the migration of cancer cells, which is essential in preventing metastasis .
3. Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Antitumor Effects : A study evaluated a series of tetrahydroquinoline derivatives against human tumor cell lines and found that those with thiophene substitutions exhibited enhanced antitumor activity compared to their analogs without such modifications .
- Mechanistic Insights : Another investigation utilized Western blot assays to assess the expression levels of cyclin D1 after treatment with the compound, revealing downregulation associated with cell cycle arrest .
4. Conclusion
The biological activity of this compound underscores its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit cancer cell proliferation presents opportunities for further research and development into novel anticancer therapies.
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The bromine atom in the target compound enhances reactivity compared to non-halogenated analogs like CTDB, which relies on diazenyl and cyano groups for interfacial interactions .
- Solubility : Sulfonyl-substituted derivatives (e.g., 4-methylbenzenesulfonyl) exhibit higher aqueous solubility than thiophene-carbonyl analogs due to polar sulfone groups .
2.2 Brominated Furan-Carboxamide Derivatives
Compounds with brominated furan-carboxamide moieties exhibit distinct properties based on their aromatic systems:
Key Observations :
- Rigidity vs. Flexibility: The tetrahydroquinoline core in the target compound provides conformational flexibility, whereas triazolo-pyridazine () and imidazo-thiazole () derivatives exhibit rigid planar structures, favoring DNA intercalation .
- Metabolic Stability: Imidazo-thiazole derivatives () show resistance to cytochrome P450 oxidation compared to tetrahydroquinoline-based compounds, which may undergo ring-opening metabolism .
2.3 Thiophene vs. Other Aromatic Substituents
The thiophene-2-carbonyl group distinguishes the target compound from analogs with phenyl or heteroaryl substituents:
Key Observations :
- Electron Density : Thiophene’s electron-rich nature facilitates charge-transfer interactions, whereas nitrophenyl groups () introduce strong electron-withdrawing effects, altering redox behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
